molecular formula C16H26N2O2 B14398502 4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol CAS No. 86506-73-2

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol

Cat. No.: B14398502
CAS No.: 86506-73-2
M. Wt: 278.39 g/mol
InChI Key: DIAHAFKFVIJNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol is a complex organic compound that features a piperidine ring, an amino group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(piperidin-1-yl)methylphenol with 4-chlorobutan-2-amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted phenoxy compounds.

Scientific Research Applications

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinemethanol
  • 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide

Uniqueness

4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

86506-73-2

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

4-amino-1-[3-(piperidin-1-ylmethyl)phenoxy]butan-2-ol

InChI

InChI=1S/C16H26N2O2/c17-8-7-15(19)13-20-16-6-4-5-14(11-16)12-18-9-2-1-3-10-18/h4-6,11,15,19H,1-3,7-10,12-13,17H2

InChI Key

DIAHAFKFVIJNGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCC(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.